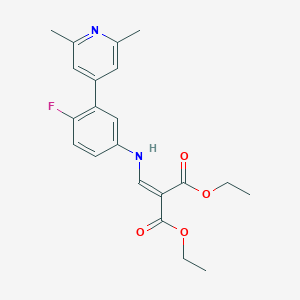
Ddpfamp
Description
Properties
CAS No. |
104431-74-5 |
|---|---|
Molecular Formula |
C21H23FN2O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
diethyl 2-[[3-(2,6-dimethylpyridin-4-yl)-4-fluoroanilino]methylidene]propanedioate |
InChI |
InChI=1S/C21H23FN2O4/c1-5-27-20(25)18(21(26)28-6-2)12-23-16-7-8-19(22)17(11-16)15-9-13(3)24-14(4)10-15/h7-12,23H,5-6H2,1-4H3 |
InChI Key |
KYUNYRAKHOBJNA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C2=CC(=NC(=C2)C)C)C(=O)OCC |
Other CAS No. |
104431-74-5 |
Synonyms |
DDPFAMP diethyl (((3-(2,6-dimethyl-4-pyridinyl)-4-fluorophenyl)amino)methylene)propanedioate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ddpfamp typically involves a multi-step process. The starting materials often include 2,6-dimethyl-4-pyridine, 4-fluoroaniline, and diethyl malonate. The reaction conditions usually require a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Ddpfamp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ddpfamp has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ddpfamp involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Absence of "Ddpfamp" in Provided Sources
The evidence lacks:
- Chemical structure, synthesis pathways, or applications of "this compound."
- Pharmacological, toxicological, or physicochemical data for comparison.
- Mentions of related compounds (e.g., analogs, isomers, or derivatives).
Dominance of NLP and Machine Learning Content
The majority of the evidence discusses NLP architectures and training methodologies (e.g., Transformer models in , and 7; BERT optimization in and ). These are unrelated to chemical compound analysis.
Pharmaceutical Regulatory Context
and discuss drug similarity assessments and API manufacturing guidelines but focus on regulatory frameworks rather than compound comparisons .
Recommendations for Further Research
To address the query, the following steps would be required (outside the scope of the provided evidence):
Access specialized databases : SciFinder, PubChem, or Reaxys for structural and bioactivity data.
Review patent literature : Identify synthetic routes or industrial applications.
Consult pharmacological studies : Compare efficacy, toxicity, or mechanisms of action with analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


